Cas no 2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-)

1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- structure
2457-81-0 structure
Product name:1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
CAS No:2457-81-0
MF:C11H15N5O3S
MW:297.333500146866
CID:274028
PubChem ID:149

1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
    • NSC166540
    • 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
    • NSC335422
    • AKOS024285973
    • FT-0665839
    • NSC-166536
    • SCHEMBL890628
    • NSC-166540
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • NSC-208835
    • NCGC00263645-02
    • 53458-31-4
    • DTXSID70862955
    • 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
    • beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • Adenosine + C2H5S
    • NSC166536
    • NSC208835
    • CHEBI:180963
    • 2457-81-0
    • 53458-29-0
    • NSC-335422
    • 5'-Deoxy-5'-(methylthio)adenosine, 97%
    • 5'-CH3S-xyloA
    • NCGC00263645-01
    • 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
    • (+/-)-p-ethoxybenzoin
    • Inchi: InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7+,8-,11-/m1/s1
    • InChI Key: WUUGFSXJNOTRMR-GZCUOZMLSA-N
    • SMILES: CSC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@H](O)[C@H]1O

Computed Properties

  • Exact Mass: 297.08956
  • Monoisotopic Mass: 297.08956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 145

Experimental Properties

  • Density: 1.85
  • Boiling Point: 642.7°Cat760mmHg
  • Flash Point: 342.5°C
  • Refractive Index: 1.843

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.